Pentanamide, N-(3-(1-(2-(8-chloro-5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Overview
Description
BIBN-99 is a selective, blood-brain barrier-penetrable, and competitive muscarinic M2 receptor antagonist. It has shown potential in improving cognitive performance, particularly in rats with traumatic brain injury . This compound is of significant interest in the field of neuroscience due to its ability to enhance cholinergic transmission by blocking presynaptic M2 receptors .
Preparation Methods
The synthesis of BIBN-99 involves several steps, including the formation of a tricyclic muscarinic antagonist structure. The synthetic route typically includes the systematic variation of the side chain of AF-DX 116, resulting in compounds with improved potency and selectivity . Industrial production methods for BIBN-99 are not widely documented, but the compound’s synthesis is generally carried out in specialized laboratories under controlled conditions .
Chemical Reactions Analysis
BIBN-99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
BIBN-99 exerts its effects by selectively blocking muscarinic M2 receptors, which are presynaptic autoreceptors that inhibit the release of acetylcholine. By antagonizing these receptors, BIBN-99 enhances the release of acetylcholine, thereby improving cholinergic transmission and cognitive functions . The molecular targets involved include the muscarinic M2 receptors located in the cortex and hippocampus .
Comparison with Similar Compounds
BIBN-99 is compared with other muscarinic M2 receptor antagonists such as AF-DX 116 and AQ-RA 741. These compounds also exhibit selectivity for the M2 receptor but differ in their potency and selectivity profiles . BIBN-99 is unique due to its superior M2 versus M1 selectivity and its ability to cross the blood-brain barrier, making it a valuable tool for studying cognitive disorders .
Similar Compounds
- AF-DX 116
- AQ-RA 741
- Z-IQNP
Properties
CAS No. |
145301-48-0 |
---|---|
Molecular Formula |
C31H42ClN5O3 |
Molecular Weight |
568.1 g/mol |
IUPAC Name |
N-[3-[1-[2-(8-chloro-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)-2-oxoethyl]piperidin-4-yl]propyl]-N-ethyl-2,2-dimethylpentanamide |
InChI |
InChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39) |
InChI Key |
LUPAFPUKESJDMZ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |
Canonical SMILES |
CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
145301-48-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bibn-99; Bibn 99; Bibn99 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.